molecular formula C10H11NO B14743969 Aziridin-1-yl-(3-methylphenyl)methanone CAS No. 2453-31-8

Aziridin-1-yl-(3-methylphenyl)methanone

Cat. No.: B14743969
CAS No.: 2453-31-8
M. Wt: 161.20 g/mol
InChI Key: FAKPNCVFPWQGFK-UHFFFAOYSA-N
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Description

Aziridin-1-yl-(3-methylphenyl)methanone is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aziridin-1-yl-(3-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl-(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity.

Properties

CAS No.

2453-31-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

aziridin-1-yl-(3-methylphenyl)methanone

InChI

InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3

InChI Key

FAKPNCVFPWQGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC2

Origin of Product

United States

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